2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is a brominated amino alcohol characterized by a 3-bromothiophene ring linked to a methylamino group and a 2-methylpropan-1-ol moiety. The presence of the thiophene ring imparts electron-rich properties due to sulfur’s lone pairs, while the bromine substitution enhances electrophilic reactivity. The amino alcohol backbone may facilitate hydrogen bonding, influencing solubility and biological interactions.
Properties
Molecular Formula |
C9H14BrNOS |
|---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H14BrNOS/c1-9(2,6-12)11-5-8-7(10)3-4-13-8/h3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
WLUHGQPUGYQJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and alcohol. One common method includes the use of 3-bromothiophene-2-carbaldehyde, which undergoes reductive amination with 2-amino-2-methylpropan-1-ol under hydrogenation conditions . The reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a hydrogen source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (ammonia), RSH (thiols), or ROH (alcohols) in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The amino alcohol structure can facilitate binding to active sites and influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Key Compounds:
- 3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS 1522-92-5)
- 2,2-Dimethylpropan-1-ol (CAS 36483-57-5)
| Parameter | 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol | 3-Bromo-2,2-bis(bromomethyl)-1-propanol |
|---|---|---|
| Molecular Formula | C₉H₁₄BrNO₂S | C₄H₈Br₃O |
| Key Substituents | 3-Bromothiophene, amino, propanol | Multiple bromines on propanol backbone |
| Applications | Medicinal chemistry, catalysis | Flame retardants (RoHS evaluation) |
| Regulatory Notes | Not reported | Evaluated for environmental restrictions |
Comparison Insights :
- The brominated alkyl alcohols in –5 feature higher bromine density, increasing lipophilicity and utility as flame retardants . In contrast, the target compound’s thiophene and amino alcohol groups suggest roles in drug design or coordination chemistry.
- Regulatory considerations differ significantly: brominated propanols are scrutinized under RoHS for persistence and toxicity, whereas the target compound’s heterocyclic structure may alter its environmental impact .
Chlorophenyl Amino Alcohol Analog
Key Compound:
- 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol (CAS 1266695-99-1)
| Parameter | 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol | 2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol |
|---|---|---|
| Molecular Formula | C₉H₁₄BrNO₂S | C₁₂H₁₈ClNO₂ |
| Aromatic Group | 3-Bromothiophene | 3-Chlorophenyl |
| Hydrogen Bonding | Amino and hydroxyl groups | Additional hydroxyl on ethyl chain |
| Applications | Not reported | Pharmaceutical intermediate (American Elements) |
Comparison Insights :
- The chlorophenyl analog () substitutes bromothiophene with a chlorinated benzene ring, reducing electron richness but enhancing steric bulk. This may affect solubility and binding affinity in biological systems .
Thiophene-Based Derivatives
Key Compound:
- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
Structural and Reactivity Notes:
- This suggests that the thiophene ring in the target compound may remain inert in cross-coupling processes, directing reactivity to the amino alcohol or bromine sites.
- Density functional theory (DFT) studies on analogous thiophene compounds reveal frontier molecular orbitals (FMOs) localized on the bromine and imine groups, indicating electrophilic reactivity at these positions .
Research Findings and Implications
- Reactivity: The inertness of thiophene sulfur in catalytic processes () implies that functionalization of the target compound may focus on its bromine or amino alcohol groups for further derivatization .
- Electronic Properties : DFT analyses of similar molecules suggest electrophilic sites at bromine and nitrogen, guiding synthetic modifications .
- Regulatory and Environmental Impact: Brominated alkyl alcohols face stricter environmental regulations compared to heterocyclic amino alcohols, highlighting divergent safety profiles .
Biological Activity
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a bromothiophene moiety and functional groups that enhance its biological interactions. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₉H₁₄BrNOS
- Molecular Weight : 264.18 g/mol
- Structural Features : The compound contains a bromothiophene ring, an amino group, and a hydroxyl group, which contribute to its reactivity and potential interactions with biological targets.
The biological activity of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol is primarily attributed to its ability to interact with various biomolecules through:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
- π-π Stacking Interactions : The aromatic nature of the bromothiophene moiety allows for π-π stacking interactions with aromatic residues in proteins, which can stabilize protein-ligand complexes .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with bromothiophene structures often display antimicrobial properties. The presence of the bromine atom enhances the lipophilicity of the compound, potentially increasing its membrane permeability and efficacy against bacterial strains.
Anticancer Properties
Preliminary research suggests that 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol may inhibit cancer cell proliferation. Mechanistic studies indicate that it may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes. The interactions between the functional groups and enzyme active sites can lead to altered enzymatic activity, which is crucial for therapeutic applications targeting metabolic diseases .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial efficacy against various bacterial strains.
- Findings : The compound exhibited significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
-
Anticancer Activity Assessment :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Results : Treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer activity.
- Enzyme Interaction Studies :
Comparative Analysis
To better understand the uniqueness of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol | C₉H₁₄BrNOS | Variation in bromine position | Altered reactivity |
| 2-Methylpropan-1-ol | C₄H₁₀O | Simple alcohol structure | Limited biological activity |
| 1-Amino-2-methylpropan-1-ol | C₄H₉N | No thiophene moiety | Less versatile |
The presence of the bromothiophene moiety in 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol imparts distinct chemical properties that enhance its biological activity compared to simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
